Risperidone-d4 - 1020719-76-9

Risperidone-d4

Catalog Number: EVT-362380
CAS Number: 1020719-76-9
Molecular Formula: C23H27FN4O2
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risperidone, a benzisoxazole derivative, is a second-generation antipsychotic (SGA) medication widely used in the treatment of schizophrenia and other psychiatric disorders. It is known for its potent antagonistic effects on both dopamine and serotonin receptors, which contribute to its therapeutic efficacy and side effect profile. The development of risperidone was influenced by the need for medications that could effectively manage the negative symptoms of schizophrenia while minimizing extrapyramidal side effects, which are commonly associated with first-generation antipsychotics9.

Applications in Various Fields

Psychiatry

In the field of psychiatry, risperidone is primarily used for the treatment of schizophrenia, where it has been shown to be effective in improving both positive and negative symptoms. It has a rapid onset of action and is associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics9. Risperidone is also used in the management of bipolar disorder, autism spectrum disorders, and other behavioral issues due to its broad receptor binding profile123.

Pharmacogenetics

Risperidone's efficacy and side effect profile may vary among individuals, which has led to research in pharmacogenetics to identify genetic predictors of treatment response. Gene expression analysis in risperidone-treated cells has revealed changes related to neural cell development, synaptic structure, and neurotransmitter signaling pathways. These findings provide new insights into the molecular mechanisms of risperidone and identify candidate genes for pharmacogenetic studies, which could lead to more personalized treatment approaches10.

Neurochemistry

The interaction of risperidone with DAO and its potential effects on plasma D-serine levels have opened new avenues for understanding its mechanism of action. Studies have suggested that risperidone, in combination with D-serine, may enhance plasma D-serine levels, which could be beneficial in treating the negative symptoms of schizophrenia. This suggests a possible role for risperidone in modulating glutamatergic neurotransmission through its effects on D-serine metabolism678.

Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism spectrum disorder. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, and alpha-adrenergic receptors [, , , , , , , , , , , , , , , , , , , , , , , ]. Its efficacy in treating these disorders stems from its ability to modulate neurotransmission in key brain regions involved in mood, behavior, and cognition.

Relevance: Although structurally distinct from Risperidone-d4, Clozapine is frequently discussed in the context of atypical antipsychotics and serves as a reference point when comparing the pharmacological profiles of other drugs in this class, including Risperidone [, , , , , , , , , , , , , , , , ].

Source and Classification

Risperidone-d4 is classified under the category of antipsychotic drugs, specifically as a dopamine receptor antagonist. It primarily acts on dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial in the treatment of schizophrenia and bipolar disorder. The compound is sourced from various chemical suppliers that specialize in isotopically labeled compounds, such as MedChemExpress and Cerilliant Corporation .

Synthesis Analysis

The synthesis of risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through several methods:

  1. Deuterated Precursors: One common approach is to start with deuterated precursors that contain deuterium at specific positions in the molecular structure. For example, using deuterated benzyl bromides or amines can facilitate the introduction of deuterium into the final product.
  2. Catalytic Methods: Another method involves catalytic hydrogenation using deuterium gas under controlled conditions. This method typically requires catalysts such as palladium or platinum to facilitate the exchange of hydrogen atoms with deuterium .
  3. Reflux Techniques: The reaction mixture is often heated under reflux conditions to ensure complete reaction and incorporation of deuterium. Monitoring techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to confirm the progress of the reaction and purity of the final product .

The final compound can be purified through silica gel chromatography to achieve high purity levels necessary for analytical applications.

Molecular Structure Analysis

Risperidone-d4 retains the core molecular structure of risperidone but features four deuterium atoms replacing hydrogen atoms at specific positions. The molecular formula for risperidone-d4 is C23H22D4N4O2C_{23}H_{22}D_4N_4O_2, where the presence of deuterium alters its mass without significantly affecting its chemical properties.

Structural Characteristics

  • Molecular Weight: The molecular weight of risperidone-d4 is approximately 392.5 g/mol.
  • Functional Groups: The structure includes multiple functional groups such as amines, ketones, and aromatic rings, which contribute to its pharmacological activity.
  • Isotopic Labeling: The incorporation of deuterium enhances its detection in mass spectrometry techniques, allowing for more accurate quantification in biological samples .
Chemical Reactions Analysis

Risperidone-d4 participates in various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:

  1. Nucleophilic Substitution: The presence of amine groups allows for nucleophilic substitution reactions, which can be exploited in further synthetic modifications or derivatizations.
  2. Hydrogenation Reactions: As a derivative, it can undergo hydrogenation reactions where deuterium may be exchanged or added under specific catalytic conditions.
  3. Analytical Applications: In analytical chemistry, risperidone-d4 serves as an internal standard for quantifying risperidone levels in biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Mechanism of Action

Risperidone-d4 operates through similar mechanisms as risperidone by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors:

  • Dopamine Receptor Antagonism: By blocking D2 receptors, risperidone-d4 reduces dopaminergic activity, which is beneficial in alleviating symptoms of psychosis.
  • Serotonin Receptor Modulation: Its action on 5-HT2A receptors contributes to mood stabilization and reduction of anxiety symptoms.

Pharmacological Data

Studies indicate that risperidone-d4 exhibits similar pharmacokinetic properties to risperidone, allowing it to be effectively utilized as a reference standard in pharmacological studies .

Physical and Chemical Properties Analysis

Risperidone-d4 possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation compared to non-deuterated compounds.

Relevant Data

  • Melting Point: Approximately 200–205 °C.
  • Boiling Point: Not extensively documented but expected to be higher than that of non-deuterated risperidone due to increased molecular weight.
Applications

Risperidone-d4 has several scientific applications:

  1. Analytical Chemistry: Used extensively as an internal standard in LC-MS and GC-MS for quantifying risperidone levels in biological fluids during pharmacokinetic studies.
  2. Forensic Toxicology: Assists in urine drug testing and clinical toxicology analyses by providing accurate measurements of drug concentrations .
  3. Pharmaceutical Research: Serves as a tool for studying drug metabolism and pharmacodynamics due to its stable isotopic labeling.
Chemical and Pharmacological Foundations of Risperidone-d4

Structural Characterization and Isotopic Labeling Mechanisms

Risperidone-d4 (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a deuterated analog of the atypical antipsychotic risperidone. Its molecular formula is C₂₃H₂₃D₄FN₄O₂, with a molecular weight of 414.51 g/mol, compared to 410.49 g/mol for native risperidone [1] [2] [6]. The isotopic labeling involves substitution of four hydrogen atoms with deuterium at the ethyl bridge connecting the piperidine and pyrimidinone rings—specifically at the 1,1,2,2 positions of the ethyl group (‑CH₂CH₂‑ → ‑CD₂CD₂‑) [5] [6]. This modification is strategically distal to the pharmacophore regions responsible for receptor interactions, preserving the molecule’s bioactive conformation while altering its physicochemical behavior [5]. The isotopic purity of commercial preparations typically exceeds 98%, as verified by HPLC and mass spectrometry [1] [2]. The structural integrity is further confirmed through spectroscopic characterization, including nuclear magnetic resonance (¹H-NMR) showing characteristic deuterium-induced signal attenuation and mass spectrometric analysis revealing the expected [M+H]+ peak at m/z 415.52 [5] [6].

Physicochemical Properties and Stability Profiles

Risperidone-d4 exhibits physicochemical properties largely analogous to native risperidone, with critical distinctions arising from deuterium substitution. Its solubility profile includes moderate solubility in dimethyl sulfoxide (>10 mg/mL) but limited aqueous solubility, consistent with the native compound [5]. The log P (partition coefficient) remains comparable (~2.7), indicating similar lipophilicity [2]. However, deuterium incorporation enhances metabolic stability by conferring resistance to cytochrome P450-mediated oxidation—a phenomenon attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond increases the activation energy required for bond cleavage [5].

Table 1: Physicochemical Properties of Risperidone-d4 vs. Native Risperidone

PropertyRisperidone-d4Native Risperidone
Molecular Weight414.51 g/mol410.49 g/mol
Purity (HPLC)≥95–98%≥99%
Isotopic Purity≥98% DNot applicable
Storage Temperature-20°C to +4°CRoom temperature
Solubility in DMSO>10 mg/mL>10 mg/mL
Log P (estimated)~2.7~2.7

Stability studies indicate that Risperidone-d4 requires storage at -20°C to +4°C to maintain chemical integrity over extended periods, with degradation primarily occurring through non-enzymatic pathways such as hydrolysis under extreme pH or photolytic conditions [1] [2] [5]. Accelerated stability testing reveals <2% decomposition after six months when stored at -20°C in inert atmospheres [5].

Comparative Pharmacodynamics: Risperidone-d4 vs. Native Risperidone

Pharmacodynamically, Risperidone-d4 mirrors native risperidone due to identical receptor interaction domains. It functions as a potent antagonist at dopamine D₂ (Ki = 5.9 nM) and serotonin 5-HT₂A receptors (Ki = 4.8 nM), values indistinguishable from the non-deuterated parent compound [5] [7] [9]. The deuterium substitution does not alter binding kinetics or receptor dissociation rates, as confirmed through radioligand displacement assays using [³H]spiperone for D₂ and [³H]ketanserin for 5-HT₂A receptors [7] [9].

In vivo autoradiography studies in rat brain sections demonstrate equivalent dose-dependent occupancy profiles for Risperidone-d4 and risperidone at both D₂ and 5-HT₂A receptors across key regions—including the striatum (D₂) and prefrontal cortex (5-HT₂A) [7] [8]. Crucially, Risperidone-d4 maintains the atypical antipsychotic signature of higher 5-HT₂A versus D₂ receptor occupancy (ratios >20:1), which correlates with reduced extrapyramidal side effects and efficacy against negative symptoms in schizophrenia [7] [9]. The deuterated analog also retains affinity for α₁-adrenergic and histamine H₁ receptors, though these interactions are less specific than its primary dopaminergic/serotonergic targets [7] [9].

Role in Receptor Binding Studies: Dopaminergic and Serotonergic Antagonism

Risperidone-d4 serves as an indispensable internal standard in quantitative assays investigating risperidone’s receptor binding mechanisms. Its near-identical chromatographic behavior to risperidone—coupled with distinct mass spectral signatures—enables precise quantification of risperidone and its active metabolite 9-hydroxyrisperidone in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [5] [6]. This application is critical for autoradiographic studies mapping receptor occupancy kinetics. For example, ex vivo autoradiography in rats treated with Risperidone-d4 reveals time-dependent D₂ receptor occupancy in the caudate-putamen and nucleus accumbens, peaking at 2–4 hours post-administration and declining gradually over 24 hours [7] [8].

Table 2: Receptor Binding Affinities of Risperidone-d4

Receptor SubtypeAffinity (Ki, nM)Assay MethodBiological Significance
Dopamine D₂5.9[³H]Nemonapride displacementAntagonism mitigates positive psychosis
Serotonin 5-HT₂A4.8[³H]Ketanserin displacementAntagonism improves negative symptoms
Dopamine D₄6–25[³H]Spiperone displacementRole in cognition; atypical antipsychotic
Adrenergic α₁4.2[³H]Prazosin displacementContributes to orthostatic hypotension
Histamine H₁20[³H]Pyrilamine displacementSedation and weight gain

In vitro binding studies using cloned human receptors demonstrate that Risperidone-d4 discriminates between dopamine receptor subtypes: high affinity for D₂ (Ki = 5.9 nM) and D₄ (Ki = 6–25 nM), moderate affinity for D₃ (Ki = 12 nM), and negligible affinity for D₁ receptors (>1,000 nM) [4] [7] [9]. Notably, its D₄ affinity aligns with clozapine-like atypicality but is not unique to second-generation antipsychotics, as some typical antipsychotics (e.g., chlorpromazine) exhibit similar D₄ binding [4] [9]. Competitive binding assays further confirm that Risperidone-d4’s 5-HT₂A/D₂ affinity ratio exceeds 1.0 (typically ~20:1), distinguishing it from typical antipsychotics like haloperidol (ratio <0.1) [7] [9].

Mechanistic investigations leveraging Risperidone-d4 have elucidated risperidone’s allosteric modulation of receptor dimers. Förster resonance energy transfer (FRET) assays indicate that risperidone stabilizes 5-HT₂A–D₂ heterodimers, attenuating dopamine-mediated Gαi signaling while amplifying serotonin-induced Gαq activation—a dual action potentially relevant to its cognitive benefits in schizophrenia [7] [9]. Thus, Risperidone-d4 facilitates high-precision interrogation of receptor pharmacology while serving as a non-radioactive surrogate for metabolic and distribution studies.

Properties

CAS Number

1020719-76-9

Product Name

Risperidone-d4

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Synonyms

3-[2-4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.